1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-methyl-1,3-benzodiazole
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Overview
Description
1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-methyl-1,3-benzodiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzodiazole ring fused with an oxazole ring, and a chlorophenyl group attached to the oxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-methyl-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the oxazole ring followed by the formation of the benzodiazole ring. One common method involves the reaction of 3-chlorobenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The oxazole intermediate is then reacted with 2-methyl-1,3-benzodiazole under specific conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction time. The specific conditions and reagents used in industrial production are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-methyl-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-methyl-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-methyl-1,3-benzodiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodiazole: A simpler compound with similar core structure but lacking the oxazole and chlorophenyl groups.
Oxazole Derivatives: Compounds with the oxazole ring but different substituents.
Chlorophenyl Benzodiazoles: Compounds with the chlorophenyl group attached to the benzodiazole ring.
Uniqueness
1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-methyl-1,3-benzodiazole is unique due to the combination of the benzodiazole and oxazole rings with the chlorophenyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler or less complex analogs .
Properties
Molecular Formula |
C18H14ClN3O |
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Molecular Weight |
323.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5-[(2-methylbenzimidazol-1-yl)methyl]-1,2-oxazole |
InChI |
InChI=1S/C18H14ClN3O/c1-12-20-16-7-2-3-8-18(16)22(12)11-15-10-17(21-23-15)13-5-4-6-14(19)9-13/h2-10H,11H2,1H3 |
InChI Key |
XVDXKOPNOPHMJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC(=NO3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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